2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]deca-diene carboxamide class, characterized by a spirocyclic core that integrates a fused triazole ring system. Key structural features include:
- 2-methylphenyl substituent on the carboxamide nitrogen, which may influence steric hindrance and target selectivity.
- Phenyl group at position 3, enhancing aromatic stacking interactions.
Properties
IUPAC Name |
3-benzylsulfanyl-N-(2-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4OS/c1-21-10-8-9-15-24(21)29-27(33)32-18-16-28(17-19-32)30-25(23-13-6-3-7-14-23)26(31-28)34-20-22-11-4-2-5-12-22/h2-15H,16-20H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCSMFUVYXABMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a halide or a tosylate with a thiol, such as benzyl mercaptan, in the presence of a base like sodium hydride or potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine, such as 2-methylaniline, with an activated carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Nitric acid, halogens, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, halo, or sulfonyl derivatives
Scientific Research Applications
2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, such as enzymes or receptors.
Materials Science: The spirocyclic structure of this compound can impart unique physical and chemical properties, making it a candidate for the development of advanced materials, such as polymers or nanomaterials.
Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and functional groups can influence its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the 1,4,8-triazaspiro[4.5]deca-diene scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations from Structural Comparisons
Methoxy groups in E972-0673 and CAS 894885-18-8 improve solubility but may reduce affinity for nonpolar targets.
Steric and Electronic Modifications: The 2-methylphenyl substituent in the target compound introduces steric bulk near the carboxamide, which could limit interactions with shallow binding sites.
Biological Activity: The PLD inhibitor demonstrates that spirocyclic triazaspiro compounds can achieve high specificity for enzyme targets. The absence of a quinoline tail in the target compound suggests divergent mechanistic pathways.
Synthetic Accessibility :
- highlights synthetic routes for spirocyclic systems using condensation reactions, which may apply to the target compound’s synthesis. However, the benzylthio group’s introduction may require specialized thiolation steps.
Research Findings and Implications
- Enzyme Inhibition Potential: The target compound’s structural resemblance to validated PLD inhibitors suggests possible utility in modulating phospholipase activity, though experimental validation is required.
- SAR Insights : Substituent variations in the carboxamide (e.g., methyl vs. methoxy) and the spiro core (e.g., oxo vs. thioether) critically influence bioactivity and selectivity.
- Gaps in Data: Limited pharmacological data for most analogs (e.g., E972-0673, CAS 894885-18-8) underscores the need for targeted assays to evaluate binding affinity, cytotoxicity, and metabolic stability.
Biological Activity
The compound 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the triazole core through cyclization reactions.
- Substitution reactions to introduce the benzylthio and methylphenyl groups.
The detailed synthetic pathway is crucial for understanding its biological activity and optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene have demonstrated significant antimicrobial properties. For instance:
- In vitro studies have shown efficacy against various human pathogenic microorganisms.
- The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity assays against various cancer cell lines (e.g., MCF-7, HepG2) have revealed promising results.
- Certain derivatives showed significantly lower IC50 values compared to standard chemotherapeutics like sorafenib, indicating enhanced potency.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Prototype 1 | MCF-7 | 0.37 |
| Prototype 2 | HepG2 | 0.73 |
| Sorafenib | MCF-7 | 7.91 |
The mechanisms through which this compound exerts its biological effects are under investigation:
- Apoptosis Induction: Flow cytometry studies suggest that the compound induces apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest: The compound may cause cell cycle arrest at the sub-G1 phase, leading to reduced proliferation rates.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study A: A study involving a series of triazole derivatives demonstrated that modifications to the benzylthio group significantly enhanced anticancer activity against HeLa cells.
- Case Study B: Research on antimicrobial properties showed that specific substitutions on the triazole ring improved efficacy against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
